molecular formula C16H15FN4O2S B2799612 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893933-62-5

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2799612
CAS No.: 893933-62-5
M. Wt: 346.38
InChI Key: DYOVJVCXOCOBSJ-UHFFFAOYSA-N
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Description

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 4-fluorophenyl and 2-(1,3-dioxolan-2-yl)ethylsulfanyl groups. The synthetic route may include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group can be added through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-fluorophenyl position.

Scientific Research Applications

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of its substrates and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(1,3-dioxolan-2-yl)ethylsulfanyl group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c17-11-1-3-12(4-2-11)21-15-13(9-20-21)16(19-10-18-15)24-8-5-14-22-6-7-23-14/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVJVCXOCOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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